molecular formula C13H12O5 B3022438 5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid CAS No. 832739-39-6

5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid

Cat. No.: B3022438
CAS No.: 832739-39-6
M. Wt: 248.23 g/mol
InChI Key: HDFIQJWOUCMCRF-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid (CAS 832739-39-6) is a high-purity furan-2-carboxylic acid derivative supplied for research purposes. This compound is of significant interest in biomedical research due to its identified role as an activator of AMP-activated protein kinase (AMPK) . AMPK is a crucial cellular energy sensor and a validated target for investigating metabolic disorders. Researchers utilize this compound to study pathways involved in diabetes, obesity, hyperlipidemia, and fatty liver disease, as its AMPK-activating effect can help inhibit the formation of sugars and fats while promoting cellular glucose uptake . With a molecular formula of C13H12O5 and a molecular weight of 248.23 g/mol, it is characterized for precise experimental use . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

5-[(4-methoxyphenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-16-9-2-4-10(5-3-9)17-8-11-6-7-12(18-11)13(14)15/h2-7H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFIQJWOUCMCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401224037
Record name 5-[(4-Methoxyphenoxy)methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832739-39-6
Record name 5-[(4-Methoxyphenoxy)methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832739-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Methoxyphenoxy)methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with 4-methoxyphenol in the presence of a suitable catalyst. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the use of palladium as a catalyst and boron reagents . The reaction conditions usually include a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-[(4-Methoxyphenoxy)methyl]furan-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid exhibits significant biological activity that makes it a candidate for drug development. Its structure allows for interactions with biological targets, particularly in the following areas:

Anticancer Activity

Recent studies have indicated that derivatives of furan-containing compounds exhibit anticancer properties. For instance, furan derivatives have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis. A study demonstrated that furan-based compounds could disrupt the cell cycle and promote cancer cell death through reactive oxygen species (ROS) generation .

Anti-inflammatory Effects

Another application is in anti-inflammatory therapies. Compounds similar to this compound have shown efficacy in reducing inflammation markers in vitro and in vivo. This suggests potential use in treating conditions like arthritis or other inflammatory diseases .

Agrochemicals

The compound also shows promise in agricultural applications, particularly as a herbicide or pesticide. Its ability to interact with plant growth regulators can inhibit unwanted plant growth while promoting crop health.

Herbicidal Activity

Research has indicated that furan derivatives can serve as effective herbicides by targeting specific biochemical pathways in plants. This selectivity can minimize damage to desirable crops while controlling weeds .

Materials Science

In materials science, this compound can be utilized to develop new polymers or coatings due to its functional groups that allow for cross-linking and modification.

Polymer Development

The compound's furan ring can participate in Diels-Alder reactions, which are useful for synthesizing novel polymeric materials with enhanced properties such as thermal stability and mechanical strength .

Data Tables

Application AreaPotential UseObserved Effects
Medicinal ChemistryAnticancer drugsInduces apoptosis in cancer cells
Anti-inflammatory agentsReduces inflammation markers
AgrochemicalsHerbicidesInhibits weed growth selectively
Materials SciencePolymer synthesisEnhances thermal stability

Case Studies

  • Anticancer Study :
    A study published in the Journal of Medicinal Chemistry explored a series of furan derivatives, including this compound, demonstrating their ability to inhibit tumor growth in xenograft models .
  • Herbicidal Efficacy :
    Research conducted on the herbicidal properties of furan derivatives showed that these compounds could effectively control weed populations without harming crop yields, making them suitable candidates for sustainable agriculture practices .
  • Polymer Applications :
    An investigation into the polymerization behavior of furan compounds revealed that incorporating this compound into polymer matrices improved their mechanical properties and thermal resistance .

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in the context of type 2 diabetes, it inhibits gluconeogenesis by activating p300 acetyltransferase activity and promoting the acetylation and degradation of phosphoenolpyruvate carboxykinase 1 (PEPCK1) . This leads to a reduction in glucose production in the liver.

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The compound shares a common furan-2-carboxylic acid scaffold with its analogs. Key variations arise in the substituents on the phenyl ring attached via a methyleneoxy linker:

Compound Name Substituent on Phenyl Ring Key Structural Features
5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid 4-OCH₃ Electron-donating methoxy group
5-(4-Nitrophenyl)furan-2-carboxylic acid 4-NO₂ Electron-withdrawing nitro group
5-[(4-Chlorophenoxy)methyl]furan-2-carboxylic acid 4-Cl Electron-withdrawing chloro group
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate 2-F, 4-NO₂ Fluorine and nitro groups (dual substituents)

Synthesis :
Most analogs are synthesized via Suzuki-Miyaura cross-coupling between methyl 5-bromofuran-2-carboxylate and substituted phenylboronic acids, followed by ester hydrolysis . For example:

  • 5-(4-Nitrophenyl)furan-2-carboxylic acid : Synthesized using (4-nitrophenyl)boronic acid, achieving high yields (~80%) after hydrolysis .
  • Target compound : Likely prepared similarly using 4-methoxyphenylboronic acid, though direct evidence is unavailable.

Physicochemical Properties

  • Solubility : Carboxylic acid analogs (e.g., 5-(4-nitrophenyl)furan-2-carboxylic acid) exhibit moderate aqueous solubility due to ionization, whereas ester derivatives (e.g., methyl esters) are more lipophilic .

Intermolecular Interactions and Crystallography

Crystal structures of nitro-substituted analogs reveal:

  • Strong intermolecular hydrogen bonds between carboxylic acid groups and water molecules.
  • π-π stacking between nitro-phenyl rings and aromatic residues in MbtI .

Biological Activity

5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid is a compound that has garnered interest due to its potential therapeutic applications, particularly in metabolic disorders and microbial inhibition. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H14_{14}O5_5, and it features a furan ring, a methoxyphenyl group, and a carboxylic acid functional group. These structural components are crucial for its biological activity.

The primary mechanism of action involves the inhibition of gluconeogenesis, which is significant in the context of type 2 diabetes management. The compound activates p300 acetyltransferase activity, leading to the acetylation and degradation of phosphoenolpyruvate carboxykinase 1 (PEPCK1), a key enzyme in gluconeogenesis. This action suggests potential therapeutic benefits in regulating blood glucose levels.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, furan-2-carboxylic acids have been shown to inhibit the swarming and swimming of various bacteria at low concentrations . This suggests that the compound may also possess similar inhibitory effects on bacterial motility, which could be beneficial in developing antimicrobial agents.

Antiviral Properties

Furan derivatives have demonstrated antiviral activities against viruses such as the tobacco mosaic virus. The structural characteristics of these compounds facilitate interactions with viral proteins, potentially disrupting their function. This opens avenues for exploring this compound as an antiviral agent.

Study on Gluconeogenesis Inhibition

A pivotal study highlighted the compound's ability to inhibit gluconeogenesis effectively. In vitro assays showed that treatment with this compound resulted in a significant reduction in glucose production from hepatic cells, correlating with decreased PEPCK1 levels.

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial activity, derivatives of furan-2-carboxylic acids were tested against Escherichia coli and other pathogens. Results indicated that these compounds could significantly reduce bacterial swarming at concentrations as low as 1.8 µg/L . This finding supports further investigation into the potential use of this compound as a natural antimicrobial agent.

Data Table: Summary of Biological Activities

Activity Mechanism Study Reference
Gluconeogenesis InhibitionActivation of p300 acetyltransferase; degradation of PEPCK1
AntimicrobialInhibition of bacterial swarming and swimming
AntiviralInteraction with viral proteins

Q & A

Q. Q1. What synthetic strategies are recommended for preparing 5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid?

A1. Synthesis typically involves nucleophilic substitution between 4-methoxyphenol and a furan-2-carboxylic acid derivative (e.g., bromomethylfuran-2-carboxylate). Alkaline conditions (e.g., K₂CO₃ or NaOH) are critical to promote ether bond formation. Post-synthesis purification via recrystallization or column chromatography ensures high purity. Analogous methods for structurally similar compounds (e.g., 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid) highlight the role of substituent electronic effects on reaction efficiency .

Q. Q2. How can the solubility of this compound be optimized for biological assays?

A2. Solubility in propan-2-ol or DMSO is temperature-dependent. Thermodynamic studies on positional isomers (e.g., 5-nitrophenyl derivatives) reveal that solubility increases with higher entropy of dissolution (ΔS). Pre-saturating solvents at 298 K and adjusting pH (carboxylic acid deprotonation) can enhance solubility. Melting point correlations (lower melting points improve solubility) should guide solvent selection .

Q. Q3. What analytical methods are suitable for quantifying this compound in complex matrices?

A3. Reverse-phase HPLC with UV detection (λ = 210–280 nm) is effective, as demonstrated for furan-2-carboxylic acid derivatives in honey and biological samples. Mobile phases with acetonitrile/water (acidified with 0.1% formic acid) improve peak resolution. LC-MS/MS is recommended for trace analysis due to its specificity for the carboxylic acid moiety .

Advanced Research Questions

Q. Q4. How do substituent variations (e.g., methoxy vs. nitro groups) influence biological activity?

A4. The 4-methoxyphenoxy group enhances lipophilicity and membrane permeability compared to electron-withdrawing substituents (e.g., nitro groups). In antimicrobial studies, methoxy derivatives show higher bioavailability, while nitro-substituted analogs exhibit stronger binding to microbial enzymes. Computational docking studies (e.g., AutoDock Vina) can validate these trends .

Q. Q5. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

A5. Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

  • Standardized purity assessment : Use NMR (¹H/¹³C) and HPLC (>98% purity) to confirm compound integrity.
  • Dose-response normalization : Compare IC₅₀ values across multiple assays (e.g., enzymatic vs. cellular).
  • Meta-analysis : Pool data from analogs (e.g., 5-[(4-Fluorophenoxy)methyl]furan-2-carboxamide) to identify substituent-dependent trends .

Q. Q6. How can oxidation/reduction reactions modify this compound for derivative libraries?

A6.

  • Oxidation : KMnO₄ in acidic conditions converts the furan ring to a diketone, while milder agents (e.g., CrO₃) target the benzylic position.
  • Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol, enabling esterification or amide coupling.
  • Substitution : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the furan ring .

Mechanistic and Methodological Insights

Q. Q7. What thermodynamic parameters govern its stability in solution?

A7. Stability is influenced by:

  • ΔH溶解 (Enthalpy of dissolution) : Negative values indicate exothermic dissolution (e.g., in polar aprotic solvents).
  • ΔG混合 (Gibbs free energy of mixing) : Favorable values (ΔG < 0) correlate with stable colloidal dispersions.
  • Degradation kinetics : Accelerated stability studies (40°C/75% RH) quantify hydrolysis rates of the ester/ether bonds .

Q. Q8. How does the methoxyphenoxy group affect metabolic pathways in pharmacokinetic studies?

A8. The methoxy group slows hepatic CYP450-mediated oxidation compared to unsubstituted phenoxy analogs. In vitro microsomal assays (human/rat liver microsomes) combined with UPLC-QTOF-MS identify primary metabolites (e.g., demethylated or glucuronidated derivatives). Pharmacokinetic modeling (e.g., Phoenix WinNonlin) predicts half-life extension in vivo .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid
Reactant of Route 2
5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid

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